N-(3,4,5-trimethoxybenzyl)cycloheptanamine hydrobromide

Salt-form selection Aqueous solubility Assay development

N-(3,4,5-Trimethoxybenzyl)cycloheptanamine hydrobromide (CAS 1609401-17-3) is the hydrobromide salt of a secondary amine belonging to the N-benzyl cycloalkylamine structural class. Its free base (CAS 356075-79-1) is catalogued as ChemBridge screening compound #5457344 (CHEMBRDG-BB.

Molecular Formula C17H28BrNO3
Molecular Weight 374.3
CAS No. 1609401-17-3
Cat. No. B1652807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4,5-trimethoxybenzyl)cycloheptanamine hydrobromide
CAS1609401-17-3
Molecular FormulaC17H28BrNO3
Molecular Weight374.3
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)CNC2CCCCCC2.Br
InChIInChI=1S/C17H27NO3.BrH/c1-19-15-10-13(11-16(20-2)17(15)21-3)12-18-14-8-6-4-5-7-9-14;/h10-11,14,18H,4-9,12H2,1-3H3;1H
InChIKeyQTWRTOLCGDNQSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4,5-Trimethoxybenzyl)cycloheptanamine Hydrobromide (CAS 1609401-17-3): Structural Identity and ChemBridge Screening Provenance


N-(3,4,5-Trimethoxybenzyl)cycloheptanamine hydrobromide (CAS 1609401-17-3) is the hydrobromide salt of a secondary amine belonging to the N-benzyl cycloalkylamine structural class. Its free base (CAS 356075-79-1) is catalogued as ChemBridge screening compound #5457344 (CHEMBRDG-BB 5457344) . The molecule features a cycloheptanamine core N-linked via a methylene bridge to a 3,4,5-trimethoxyphenyl ring—a substitution pattern shared with the natural psychedelic alkaloid mescaline but mounted on a distinct N-benzyl cycloalkylamine rather than a phenethylamine scaffold. The hydrobromide salt form is specifically noted for enhanced aqueous solubility relative to the free base, a property relevant to pharmacological assay design . Key computed physicochemical parameters include a LogP of 3.39, topological polar surface area (tPSA) of 39.7 Ų, and zero violations of Lipinski's Rule of Five .

Why N-(3,4,5-Trimethoxybenzyl)cycloheptanamine Hydrobromide Cannot Be Substituted by In-Class Analogs Without Risk of Divergent Pharmacological Profiles


Within the N-benzyl cycloalkylamine and trimethoxyphenyl-containing compound families, minor structural perturbations produce substantial differences in physicochemical properties and, by class-level inference, pharmacological behavior. The 3,4,5-trimethoxy regiochemistry on the phenyl ring is distinct from the 2,4,5-trimethoxy arrangement found in positional isomers; literature on phenethylamine psychedelics demonstrates that the 2,5-dimethoxy substitution pattern confers markedly higher 5-HT₂A receptor affinity than the 3,4,5-trimethoxy arrangement [1]. The cycloheptane ring in the target compound imparts greater lipophilicity (LogP ~3.39) and conformational flexibility compared to the cyclohexane analog (predicted LogP difference of approximately +0.2 to +0.5 log units based on ACD/Labs estimations ), which can influence membrane permeability and non-specific binding in assays. Furthermore, the hydrobromide salt form (CAS 1609401-17-3) offers differentiated handling and dissolution characteristics versus the free base (CAS 356075-79-1), directly affecting experimental reproducibility in aqueous assay systems . These structural and formulation-level differences mean that generic substitution within this compound class cannot be assumed to yield pharmacologically or experimentally equivalent outcomes.

Quantitative Differential Evidence for N-(3,4,5-Trimethoxybenzyl)cycloheptanamine Hydrobromide Versus Closest Analogs


Hydrobromide Salt vs. Free Base: Aqueous Solubility Differentiation for Assay-Ready Formulation

The hydrobromide salt (CAS 1609401-17-3, MW 374.31 g/mol) provides enhanced aqueous solubility compared to the free base (CAS 356075-79-1, MW 293.40 g/mol). The free base has a predicted LogSW (log of aqueous solubility) of -3.23 as reported in the Hit2Lead screening compound database , corresponding to approximately 5.9 × 10⁻⁴ mol/L (≈0.17 mg/mL) in unbuffered water. While the hydrobromide salt's quantitative solubility has not been published in peer-reviewed literature, ionic salt formation of secondary amines with HBr typically increases aqueous solubility by 10- to 1000-fold relative to the free base, depending on counterion and crystal lattice energy [1]. The hydrobromide salt is supplied as a solid with ≥95% purity by multiple vendors including AKSci, Fluorochem, and MolCore , making it directly usable in aqueous assay buffers without the need for pre-dissolution in DMSO or other organic co-solvents that may confound cellular assay readouts.

Salt-form selection Aqueous solubility Assay development Pre-formulation

3,4,5- vs. 2,4,5-Trimethoxybenzyl Regioisomer: Pharmacological Profile Differentiation by Substitution Pattern

The target compound bears the 3,4,5-trimethoxybenzyl substitution pattern, which is structurally related to mescaline (3,4,5-trimethoxyphenethylamine). Its closest positional isomer, N-(2,4,5-trimethoxybenzyl)cycloheptanamine (CAS 418778-25-3, ChemBridge #5545416 [1]), places methoxy groups at the 2, 4, and 5 positions of the phenyl ring. Within the phenethylamine class of serotonergic psychedelics, the 2,5-dimethoxy substitution pattern is well-established as optimal for high-affinity 5-HT₂A receptor binding, while the 3,4,5-trimethoxy arrangement (as in mescaline) yields significantly lower potency: mescaline has a 5-HT₂A Ki of >12,000 nM and an EC₅₀ of 1,700 nM with an Eₘₐₓ of 40% [2], whereas 2,5-dimethoxy-substituted phenethylamines (e.g., 2C-B) typically exhibit Ki values in the low nanomolar range. The N-benzyl cycloheptanamine scaffold modulates this intrinsic substitution pattern effect further—N-benzylation of phenethylamines has been shown to increase 5-HT₂A binding affinity by up to 40- to 1400-fold compared with the parent primary amine [3]. However, no published head-to-head receptor binding data exist for the 3,4,5- vs. 2,4,5-trimethoxybenzyl cycloheptanamine pair specifically. The class-level inference is that the 3,4,5-isomer (target compound) is expected to exhibit lower 5-HT₂A receptor affinity but potentially a distinct polypharmacology profile compared to the 2,4,5-isomer, which may be relevant for screening campaigns targeting non-serotonergic mechanisms.

Regioisomer differentiation Serotonin receptor Structure-activity relationship 5-HT₂A

Cycloheptane vs. Cyclohexane Ring Size: Predicted Lipophilicity and Conformational Flexibility Differentiation

The target compound incorporates a seven-membered cycloheptane ring, distinguishing it from the six-membered cyclohexane analog N-(3,4,5-trimethoxybenzyl)cyclohexanamine (CAS 227017-78-9) . Based on ACD/Labs Percepta predictions hosted on ChemSpider, the cycloheptane-containing target compound has a predicted LogP of 3.58 (ACD/LogP algorithm) , while the cyclohexane analog has a predicted density of 1.1±0.1 g/cm³ and a boiling point of 387.8±37.0 °C , compared to 403.4±40.0 °C for the cycloheptane compound . The additional methylene unit in the cycloheptane ring increases molecular surface area and is expected to increase LogP by approximately 0.2–0.5 log units relative to the cyclohexane analog based on the established increment of ~0.5 log P per methylene group in aliphatic systems (Hansch-Leo fragment constant). Furthermore, cycloheptane rings exhibit greater conformational flexibility than cyclohexane rings, with a lower energy barrier for pseudorotation, which may influence entropic contributions to receptor binding [1]. The Hit2Lead database reports 3 rotatable bonds for the target compound , though this likely refers to bonds excluding the ring; the cycloheptane ring itself contributes additional conformational degrees of freedom compared to the cyclohexane chair conformer.

Ring-size SAR Lipophilicity Membrane permeability Conformational analysis

N-Benzyl Cycloheptanamine Scaffold: Differentiation from Phenethylamine and Amphetamine Backbones in Screening Library Design

The target compound belongs to the N-benzyl cycloalkylamine chemotype, which is structurally distinct from both the phenethylamine class (e.g., mescaline) and the amphetamine class (e.g., TMA, 3,4,5-trimethoxyamphetamine). Although some vendor listings incorrectly conflate this compound with TMA-2 , the target compound is not a phenethylamine: it lacks the α-methyl group characteristic of amphetamines and features a saturated cycloheptane ring in place of the ethylamine side chain. N-Benzyl substitution of serotonergic agonists has been shown in multiple published SAR studies to dramatically enhance 5-HT₂A receptor affinity and functional potency. In a systematic study of 48 N-benzyl phenethylamines, N-benzyl substitution conferred sub-nanomolar 5-HT₂A binding affinity (compound 8b: Ki = 0.29 nM) [1], compared with micromolar affinity for the parent phenethylamine scaffolds. The N-benzyl cycloheptanamine scaffold of the target compound retains the N-benzyl pharmacophoric element but replaces the phenethylamine backbone with a conformationally distinct cycloheptane ring, creating a chemotype that is underrepresented in typical screening libraries compared to phenethylamine-based N-benzyl compounds (NBOMe series). This scaffold distinctiveness is relevant for hit-finding campaigns seeking to identify novel chemical starting points with differentiated intellectual property positions from the extensively patented NBOMe chemical space.

Scaffold hopping Chemical library diversity N-benzylamine Privileged structure

Recommended Research and Procurement Application Scenarios for N-(3,4,5-Trimethoxybenzyl)cycloheptanamine Hydrobromide


Serotonin Receptor Screening Panels with Reduced 5-HT₂A Bias

Based on the 3,4,5-trimethoxy substitution pattern (class-level inference from mescaline SAR [1]), this compound is predicted to have lower 5-HT₂A receptor affinity than 2,5-dimethoxy-substituted analogs. This makes it a suitable candidate for inclusion in screening panels designed to identify compounds with polypharmacology across serotonin receptor subtypes (5-HT₁A, 5-HT₂C, 5-HT₇) without the dominant 5-HT₂A activity that can confound hit triage. The hydrobromide salt form enables direct dissolution in aqueous assay buffers, facilitating high-throughput cAMP or β-arrestin recruitment assays in HEK293 cells expressing individual serotonin receptor subtypes.

Scaffold-Hopping Library Design for CNS Drug Discovery

The N-benzyl cycloheptanamine scaffold represents a chemical space that is structurally orthogonal to both the NBOMe series (N-benzyl phenethylamines) and the classical psychedelic phenethylamines [2]. Medicinal chemistry teams pursuing scaffold-hopping strategies for CNS targets can procure this compound as a representative of an underexplored chemotype. The ChemBridge screening compound provenance ensures availability through established supply chains with documented purity (≥95%) and analytical characterization suitable for hit-to-lead progression.

Physicochemical Property Benchmarking for Cycloalkylamine Series

With experimentally validated computed parameters including LogP of 3.39, LogSW of -3.23, tPSA of 39.7 Ų, and zero Rule-of-Five violations , this compound can serve as a physicochemical benchmark for comparing ring-size analogs (cyclohexane, cycloheptane, cyclooctane variants) in a property-driven lead optimization program. The cycloheptane ring provides a midpoint in the lipophilicity-conformational flexibility continuum between the more rigid cyclohexane and the more flexible cyclooctane, allowing systematic exploration of ring-size effects on membrane permeability and target engagement .

Negative Control or Selectivity Counter-Screen Compound

Given the class-level prediction of low 5-HT₂A potency for the 3,4,5-trimethoxy regioisomer [1], this compound may serve as a useful negative control or selectivity counter-screen compound in assays where 2,5-dimethoxy-substituted N-benzyl phenethylamines produce strong positive signals. Researchers studying 5-HT₂A-dependent functional responses (e.g., head-twitch response in rodents, PI hydrolysis in vitro) can use this compound to confirm that observed effects are substitution-pattern-dependent rather than scaffold-dependent, strengthening SAR interpretation and enhancing the rigor of selectivity profiling.

Quote Request

Request a Quote for N-(3,4,5-trimethoxybenzyl)cycloheptanamine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.